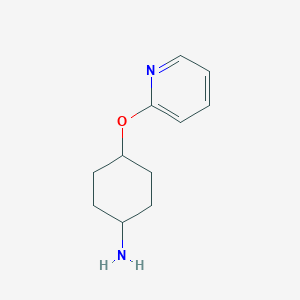
Trans-4-(pyridin-2-yloxy)cyclohexanamine
Descripción general
Descripción
Trans-4-(pyridin-2-yloxy)cyclohexanamine is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Trans-4-(pyridin-2-yloxy)cyclohexanamine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities related to various receptor interactions and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclohexane ring substituted with a pyridine moiety, which contributes to its unique pharmacological properties. The compound's structure allows it to interact with specific receptors in the central nervous system (CNS) and other biological systems.
Research indicates that this compound may function primarily as an antagonist of the MrgX2 receptor, which is implicated in pain modulation and inflammatory responses. Preliminary studies suggest that this compound can influence neurotransmitter systems, potentially affecting processes such as memory, cognition, and mood regulation.
Biological Activity
1. Receptor Interactions
- MrgX2 Antagonism : The compound has been shown to selectively inhibit the MrgX2 receptor, suggesting potential applications in pain management and treatment of inflammatory diseases.
- GPCR Modulation : this compound may act as a ligand for G protein-coupled receptors (GPCRs), which are critical in various physiological processes. Ligand binding can initiate intracellular signaling pathways leading to diverse cellular responses.
2. Therapeutic Potential
- CNS Disorders : The compound's interaction with neurotransmitter systems positions it as a candidate for treating CNS disorders. However, further research is necessary to elucidate its efficacy and mechanisms in clinical settings.
- Pain Management : Its antagonistic activity on the MrgX2 receptor highlights its potential role in developing analgesic therapies.
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound. Below are key findings from recent research:
| Study | Findings | Implications |
|---|---|---|
| Study A | Demonstrated selective inhibition of MrgX2 receptor with IC50 values indicating potency | Supports development as a therapeutic agent for pain relief |
| Study B | Explored interaction with GPCRs; showed modulation of signaling pathways | Suggests broader pharmacological applications |
| Study C | Investigated CNS effects; indicated potential impact on mood and cognition | Opens avenues for treating mood disorders |
Comparative Analysis
This compound can be compared with structurally similar compounds to highlight its unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 5-Chloro-2-pyridinol | Contains a pyridine ring | Exhibits different biological activities |
| Cyclohexylamine | Simple amine structure | Lacks the pyridine moiety |
| 4-(Chlorophenoxy)cyclohexanamine | Phenoxy group instead of pyridine | Different receptor interaction profile |
| 3-(Pyridin-2-yloxy)cyclohexanamine | Similar hydroxyl group | Varying selectivity towards different receptors |
The distinct receptor antagonism exhibited by this compound makes it a valuable candidate for further pharmacological research.
Propiedades
IUPAC Name |
4-pyridin-2-yloxycyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-3,8-10H,4-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFKTWPBPUOGIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)OC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















